3-(4-fluorobenzyl)-9-(4-fluorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
The compound 3-(4-fluorobenzyl)-9-(4-fluorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione features a tetrahydropyrimido[2,1-f]purine core modified with two fluorinated aromatic substituents: a 4-fluorobenzyl group at position 3 and a 4-fluorophenyl group at position 7.
Propriétés
IUPAC Name |
9-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O2/c1-26-19-18(20(30)29(22(26)31)13-14-3-5-15(23)6-4-14)28-12-2-11-27(21(28)25-19)17-9-7-16(24)8-10-17/h3-10H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYFTFLGYZOFBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)N4CCCN(C4=N2)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-9-(4-fluorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-fluorophenyl derivatives, which are then subjected to cyclization reactions to form the purine-pyrimidine core. Common reagents used in these reactions include fluorobenzene, methylating agents, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-fluorobenzyl)-9-(4-fluorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while nucleophilic substitution can introduce various functional groups into the compound .
Applications De Recherche Scientifique
Biological Significance
Research indicates that compounds similar to 3-(4-fluorobenzyl)-9-(4-fluorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exhibit several biological activities:
Anticancer Activity
Studies have shown that derivatives of pyrimidine compounds can act as selective inhibitors for epidermal growth factor receptor (EGFR) and other kinases involved in cancer progression. Compounds with similar structures have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Neurological Applications
Research into purine derivatives indicates their potential as ligands for serotonin receptors (5-HT1A/5-HT2A/5-HT7). These receptors are critical in the treatment of psychiatric disorders such as depression and anxiety. The compound's ability to modulate these receptors suggests it could be beneficial in developing new antidepressant and anxiolytic therapies .
Antimicrobial Properties
There is emerging evidence that certain purine derivatives demonstrate antimicrobial activity against various pathogens. This property is crucial in the fight against antibiotic-resistant bacteria and could lead to the development of new antimicrobial agents .
Case Studies
Mécanisme D'action
The mechanism of action of 3-(4-fluorobenzyl)-9-(4-fluorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
1-Methyl-9-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (RN: 303972-89-6)
- Key Differences : Replaces the 4-fluorobenzyl group with a 4-methylbenzyl moiety.
- No direct activity data are available, but methyl groups often favor metabolic stability .
9-(4-Fluorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (RN: 893963-08-1)
- Key Differences : Substitutes 4-fluorobenzyl with 2-methylbenzyl and adds a 7-methyl group.
- Implications : The 2-methylbenzyl group introduces steric hindrance, which may alter binding pocket interactions. The 7-methyl addition could further modulate conformational flexibility .
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Key Differences : Uses a 2-chloro-6-fluorobenzyl group.
- Implications : Chlorine’s electronegativity and larger atomic radius may enhance target affinity or alter metabolic pathways. This compound was tested as a dual-target MAO-B inhibitor for neurodegenerative diseases, suggesting halogenation’s role in multi-target activity .
Core Structure Modifications
3-(4-Fluorophenyl)pyrido[1,2-e]purine-2,4(1H,3H)-dione (CAS: 1842362-44-0)
- Key Differences : Replaces the tetrahydropyrimido ring with a pyrido[1,2-e]purine core.
- Implications: The planar pyrido ring system may reduce solubility compared to the saturated tetrahydropyrimido core.
1-[[p-(Dimethoxyphosphorylmethyl)phenyl]methyl]-3-(4-fluorophenyl)purino[9,8-a]pyridine-2,4-dione
- Key Differences : Incorporates a dimethyloxyphosphorylmethyl group.
- Implications : The phosphoryl group enhances hydrophilicity, likely improving aqueous solubility. This modification is relevant for prodrug design or pharmacokinetic optimization .
Dual-Target MAO-B Inhibitors
- Fluorine and chlorine substituents likely synergize to enhance binding to MAO-B and other targets.
- Synthesis : Microwave-assisted solvent-free methods (used for this analog) improve reaction efficiency and yield compared to traditional reflux (e.g., ) .
Spectroscopic Properties
- Analogs like 3-(p-fluorophenyl)-7-oct-1-ynyl-1H-purin-9(8H)-one () exhibit λem >500 nm, making them candidates for imaging. The target compound’s emission profile (if similar) could expand its utility in diagnostic applications .
Critical Analysis and Limitations
- Contradictions : While fluorination generally enhances binding affinity (e.g., ), steric effects from ortho-substituents () may counteract this benefit.
- Data Gaps : Direct comparative biological data (e.g., IC50 values) for the target compound and analogs are lacking, limiting mechanistic conclusions.
- Synthesis Efficiency : Microwave-assisted methods () offer advantages over conventional routes but require optimization for scalability.
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction parameters be optimized?
Synthesis involves multi-step reactions, including cyclocondensation and fluorinated substituent incorporation. Critical parameters include:
- Temperature control : Excessive heat may degrade fluorinated intermediates (e.g., decomposition above 120°C for similar purine derivatives) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of fluorinated intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency in pyrimidine ring formation .
- Purity monitoring : Use TLC or HPLC to track intermediates, ensuring >95% purity before proceeding .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR are critical for verifying fluorobenzyl and fluorophenyl substituents. For example, ¹⁹F NMR peaks at ~-115 ppm (fluorophenyl) and ~-120 ppm (fluorobenzyl) are diagnostic .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₂₇H₂₂F₂N₄O₂: 485.17) .
- X-ray crystallography : Resolves stereochemistry of the tetrahydropyrimido ring system .
Q. How can initial biological activity profiling be designed?
- Target selection : Prioritize kinases or GPCRs due to structural similarity to purine-based inhibitors .
- Assay types :
- Enzyme inhibition: Measure IC₅₀ via fluorescence-based ATPase assays .
- Cellular assays: Test cytotoxicity in cancer cell lines (e.g., HepG2 or MCF-7) at 1–100 µM concentrations .
- Controls : Compare with known inhibitors (e.g., staurosporine for kinase activity) .
Advanced Research Questions
Q. How do electronic properties of fluorinated substituents influence bioactivity?
- Electron-withdrawing effects : Fluorine atoms increase electrophilicity of the purine core, enhancing interactions with nucleophilic residues in enzyme active sites .
- Hydrophobic interactions : Fluorobenzyl groups improve membrane permeability, as shown in logP comparisons (e.g., logP = 2.8 for fluorinated vs. 2.1 for non-fluorinated analogs) .
- SAR studies : Replace 4-fluorophenyl with 3-fluorophenyl or chlorine to assess positional effects on binding .
Q. What strategies resolve contradictions in reported synthesis yields?
- Contradiction example : Yields range from 40% (conventional heating) to 75% (microwave-assisted synthesis) for similar purine derivatives .
- Resolution :
- Microwave irradiation : Reduces reaction time (30 min vs. 24 hrs) and minimizes side reactions .
- Ionic liquid mediators : [Bmim]Cl improves cyclocondensation efficiency (e.g., 82% yield in one-pot reactions) .
Q. How can computational modeling guide target identification?
- Molecular docking : Use AutoDock Vina to screen against kinase databases (e.g., PDB entries 7XR for purine-binding proteins) .
- DFT calculations : Predict electrostatic potential maps to identify nucleophilic attack sites on the purine core .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. What methods validate the compound’s stability under physiological conditions?
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
